molecular formula C13H22N4 B8493350 2-Ethylamino-4-cyclohexylamino-6-methylpyrimidine

2-Ethylamino-4-cyclohexylamino-6-methylpyrimidine

Cat. No. B8493350
M. Wt: 234.34 g/mol
InChI Key: MAPPVNNJRAFIGP-UHFFFAOYSA-N
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Patent
US08044062B2

Procedure details

To a solution of 2-ethylamino-4-cyclohexylamino-6-methylpyrimidine (600 mg, 2.56 mmol) in CH3CN (10 mL) was added N-iodosuccinimide (NIS, 658 mg, 2.92 mmol). The reaction was stirred for 2 h at room temperature. After removal of the solvent, the residue was dissolved in EtOAc. The organic phase was then washed with sodium bisulfite, brine, and dried over Na2SO4. Purification by flash column chromatography gave 660 mg (73% yield) of 2-ethylamino-4-cyclohexylamino-5-iodo-6-methylpyrimidine.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
658 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[N:9]=[C:8]([NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:7]=[C:6]([CH3:17])[N:5]=1)[CH3:2].[I:18]N1C(=O)CCC1=O>CC#N>[CH2:1]([NH:3][C:4]1[N:9]=[C:8]([NH:10][CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[C:7]([I:18])=[C:6]([CH3:17])[N:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(C)NC1=NC(=CC(=N1)NC1CCCCC1)C
Name
Quantity
658 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc
WASH
Type
WASH
Details
The organic phase was then washed with sodium bisulfite, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)NC1=NC(=C(C(=N1)NC1CCCCC1)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.